(3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Description
This compound is a steroidal derivative featuring a cholestane backbone conjugated to a substituted cyclopenta[c]chromenone moiety via an acetoxy linker. Its molecular formula is C₄₅H₅₈O₆, with a molecular weight of 694.95 g/mol and eight defined stereocenters, critical for its conformational stability and biological interactions . The structure comprises:
- A cholest-5-en-3-yl group (a steroid nucleus with a double bond at C5 and an acetoxy group at C3β).
- A 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl group, a fused tricyclic system with a ketone at C4 and a methyl substituent at C4.
Properties
Molecular Formula |
C42H58O5 |
|---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C42H58O5/c1-25(2)9-7-10-26(3)34-16-17-35-33-14-13-28-23-29(19-21-41(28,5)36(33)20-22-42(34,35)6)46-38(43)24-45-37-18-15-31-30-11-8-12-32(30)40(44)47-39(31)27(37)4/h13,15,18,25-26,29,33-36H,7-12,14,16-17,19-24H2,1-6H3/t26-,29+,33+,34-,35+,36+,41+,42-/m1/s1 |
InChI Key |
RBHZINJICYVUGE-LNIXDMHVSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps:
Starting Materials: The synthesis begins with cholest-5-en-3-ol and 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol.
Esterification: The hydroxyl group of cholest-5-en-3-ol is esterified with the carboxyl group of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate under acidic conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sterols and chromen derivatives.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The sterol backbone may interact with cell membranes or nuclear receptors, while the chromen moiety could modulate enzyme activity or signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule:
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate
- Molecular Formula : C₂₉H₂₉BrO₆ (~577.45 g/mol).
- Key Features: Replaces the cholestane moiety with a 4-bromo-2-isopropyl-5-methylphenoxy group.
(3β)-Cholest-5-en-3-yl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
- Molecular Formula : C₄₇H₆₀O₇ (~745.00 g/mol).
- Key Features: Substitutes the cyclopenta[c]chromenone with a 4H-chromen-4-one core bearing a 3-(4-ethoxyphenoxy) group. The ethoxy group improves solubility in polar solvents compared to the target compound. Retains eight stereocenters, preserving conformational rigidity .
7-Oxocholesteryl Acetate
- Molecular Formula : C₂₉H₄₆O₃ (442.68 g/mol).
- Lacks the fused cyclopenta[c]chromenone system, limiting π-π stacking interactions critical for binding aromatic receptors. Single stereocenter at C3β reduces synthetic complexity .
Table 1: Comparative Analysis of Key Parameters
*LogP: Predicted octanol-water partition coefficient.
Key Findings:
Lipophilicity: The target compound’s high LogP (9.2) suggests strong membrane permeability but poor aqueous solubility, typical of steroidal derivatives. The ethoxyphenoxy analog’s lower LogP (8.5) improves solubility due to its polar ethoxy group .
Stereochemical Impact: Compounds with eight stereocenters (target and ethoxyphenoxy analog) exhibit higher conformational specificity, likely enhancing target-binding precision compared to analogs with fewer stereocenters .
Reactivity : The brominated analog’s electrophilic bromine may confer unique reactivity but increases toxicity risks .
Biological Activity
(3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its effects on metabolic processes, inflammation, and potential therapeutic roles in obesity and related disorders.
Chemical Structure and Properties
The molecular formula for this compound is C42H58O. It features a cholesterol backbone modified with a tetrahydrocyclopenta[c]chromen moiety, which is thought to contribute to its biological effects. The structural complexity suggests that it may interact with various biological targets.
Anti-inflammatory Properties
Recent studies have shown that derivatives of cholesterol, including cholest-5-en-3-one, exhibit significant anti-inflammatory properties. For instance, cholest-5-en-3-one has been demonstrated to inhibit the activation of the nuclear factor kappa B (NFκB) signaling pathway, which is crucial in mediating inflammatory responses. In vitro assays indicated that treatment with cholest-5-en-3-one significantly reduced TNFα-induced NFκB activation in CHO-K1 cells . This suggests that this compound may share similar anti-inflammatory mechanisms.
Effects on Metabolic Disorders
Research has highlighted the role of cholesterol metabolites in modulating metabolic disorders such as obesity and insulin resistance. In experiments involving db/db mice, dietary supplementation with compounds like 5-cholestenone led to a decrease in pro-inflammatory cytokines such as MCP-1 and IL-6, suggesting an improvement in chronic inflammation associated with obesity . This indicates that this compound could potentially improve metabolic health by reducing inflammation.
Study 1: Cholesterol Metabolite Effects on db/db Mice
In a study examining the effects of dietary cholest-5-en-3-one on db/db mice:
| Parameter | Control Group | Cholest-5-en-3-one Group |
|---|---|---|
| Serum MCP-1 Levels | High | Significantly Lower |
| Serum IL-6 Levels | High | Significantly Lower |
| TNFα Expression in Epididymal WAT | Elevated | Reduced |
The results indicated that cholest-5-en-3-one supplementation significantly lowered markers of inflammation and improved metabolic parameters .
Study 2: NFκB Inhibition Assay
A luciferase reporter gene assay was conducted to assess NFκB activation:
| Treatment | NFκB Activation |
|---|---|
| Control (100 µM Cholesterol) | No Effect |
| 5-Cholestenone (100 µM) | Significant Inhibition |
This study confirmed that 5-cholestenone effectively inhibits NFκB activation, supporting its role as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic strategies for preparing (3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate?
- Methodological Answer : The synthesis involves coupling the sterol moiety (cholest-5-en-3β-yl) with the chromen-based acetoxy group. Key steps include:
- Esterification : Use of activated coupling agents (e.g., DCC/DMAP) to link the sterol’s hydroxyl group to the chromen-oxyacetic acid derivative.
- Chromen Synthesis : Cyclization of tetrahydrocyclopenta[c]chromen precursors under acidic or thermal conditions, as described in analogous chromone syntheses .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Yield optimization requires controlled reaction times (e.g., 48–72 hrs) and inert atmospheres .
Q. How can the stereochemical integrity of the cholest-5-en-3β-yl group be confirmed during synthesis?
- Methodological Answer : Stereochemical validation relies on:
- NMR Analysis : Compare H and C NMR chemical shifts with reference data for 3β-acetoxycholest-5-ene derivatives (e.g., δ~4.5–5.5 ppm for the C3 proton) .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm β-configuration at C3 .
- Optical Rotation : Match specific rotation values (e.g., [α] = +15° to +25°) with literature for 3β-sterol derivatives .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5%) and confirm molecular ion peaks (e.g., m/z ~600–650) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) under nitrogen .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and chromen-4-oxo groups (~1680 cm) .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro bioactivity and computational predictions for this compound?
- Methodological Answer : Discrepancies may arise from:
- Solubility Issues : Use co-solvents (e.g., DMSO/PEG) to improve bioavailability in cell assays .
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
- Orthogonal Assays : Validate computational docking results (e.g., AutoDock Vina) with SPR (surface plasmon resonance) to measure binding kinetics to target proteins .
Q. What strategies can elucidate the compound’s interaction with lipid membranes or protein targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to assess partitioning behavior .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with receptors like nuclear hormone receptors .
- Cryo-EM : Resolve structural changes in membrane proteins upon compound binding .
Q. How does the tetrahydrocyclopenta[c]chromen moiety influence the compound’s photostability and reactivity under UV light?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λ~300–350 nm) under prolonged UV exposure to detect chromen ring oxidation .
- EPR Spectroscopy : Detect free radical formation (e.g., singlet oxygen) during photodegradation .
- Accelerated Stability Testing : Store samples under ICH Q1B guidelines (UV light, 25°C/60% RH) and track degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
